N-(Phenylcarbamoyl)-D-tryptophan
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Overview
Description
®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is a complex organic compound that features an indole ring, a phenylurea moiety, and a propanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring The final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The phenylurea group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring is known to interact with various protein targets, while the phenylurea group can form hydrogen bonds with amino acid residues . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives:
Uniqueness
®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is unique due to its combination of an indole ring, phenylurea group, and propanoic acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
827612-57-7 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)/t16-/m1/s1 |
InChI Key |
SUHPKKRWPTWCDN-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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